[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Brand Name:
Vulcanchem
CAS No.:
191083-70-2
VCID:
VC20923167
InChI:
InChI=1S/C10H18O5/c1-4-12-9-8-7(6(5-11)13-9)14-10(2,3)15-8/h6-9,11H,4-5H2,1-3H3/t6-,7+,8+,9+/m1/s1
SMILES:
CCOC1C2C(C(O1)CO)OC(O2)(C)C
Molecular Formula:
C10H18O5
Molecular Weight:
218.25 g/mol
[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
CAS No.: 191083-70-2
Cat. No.: VC20923167
Molecular Formula: C10H18O5
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191083-70-2 |
|---|---|
| Molecular Formula | C10H18O5 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | [(3aS,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
| Standard InChI | InChI=1S/C10H18O5/c1-4-12-9-8-7(6(5-11)13-9)14-10(2,3)15-8/h6-9,11H,4-5H2,1-3H3/t6-,7+,8+,9+/m1/s1 |
| Standard InChI Key | KITJEQXHHXMTOT-XGEHTFHBSA-N |
| Isomeric SMILES | CCO[C@@H]1[C@@H]2[C@H]([C@H](O1)CO)OC(O2)(C)C |
| SMILES | CCOC1C2C(C(O1)CO)OC(O2)(C)C |
| Canonical SMILES | CCOC1C2C(C(O1)CO)OC(O2)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator